![molecular formula C14H9N3S B181861 12H-quinoxalino[2,3-b][1,4]benzothiazine CAS No. 258-17-3](/img/structure/B181861.png)
12H-quinoxalino[2,3-b][1,4]benzothiazine
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Description
12H-quinoxalino[2,3-b][1,4]benzothiazine is a useful research compound. Its molecular formula is C14H9N3S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
12H-quinoxalino[2,3-b][1,4]benzothiazine derivatives have shown promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of cancer cell lines. For instance, a series of synthesized derivatives demonstrated significant antiproliferative activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with effective concentrations ranging between 5.6 to 12.4 µg/ml . The mechanism involves interaction with specific molecular targets that alter cellular signaling pathways.
Antibacterial Properties
Research has identified benzothiazine-based compounds as effective antibacterial agents. A study focused on designing 1,4-benzothiazine derivatives targeting bacterial peptide deformylase showed that these compounds could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections . The derivatives were evaluated for their ability to disrupt biofilm formation on medical devices, indicating their potential utility in clinical settings.
Photopolymerization
Visible Light Photoinitiators
this compound has been explored as a novel visible light photoinitiator in cationic photopolymerization processes. The compound's ability to absorb visible light and initiate polymerization reactions under low energy conditions makes it suitable for applications in coatings and adhesives . This feature is particularly advantageous in reducing energy consumption during the curing process.
Materials Science
Development of Functional Materials
The unique chemical structure of this compound allows it to serve as a building block for new materials with specific properties. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and semiconductors due to their electronic properties and stability under operational conditions . These applications highlight the compound's versatility in developing advanced materials for electronic devices.
Summary of Applications
Properties
CAS No. |
258-17-3 |
---|---|
Molecular Formula |
C14H9N3S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
12H-quinoxalino[2,3-b][1,4]benzothiazine |
InChI |
InChI=1S/C14H9N3S/c1-2-6-10-9(5-1)15-13-14(17-10)18-12-8-4-3-7-11(12)16-13/h1-8H,(H,15,16) |
InChI Key |
YDHFECMXUFRSRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3S2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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